8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This xanthine-derived compound features a 1,3-dimethylpurine-2,6-dione core, substituted at the 7-position with a 3-bromobenzyl group and at the 8-position with an azepan-1-yl (7-membered cyclic amine) moiety. The azepan-1-yl group, a larger nitrogen-containing heterocycle compared to piperazine or alkylamines, may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
8-(azepan-1-yl)-7-[(3-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-8-7-9-15(21)12-14)19(22-17)25-10-5-3-4-6-11-25/h7-9,12H,3-6,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMZWOUJZJJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, including enzyme inhibition and antimicrobial activity. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃BrN₄O₂
- Molecular Weight : 396.30 g/mol
The presence of the azepan ring and bromobenzyl group contributes to its unique biological properties.
Enzyme Inhibition
One of the significant biological activities observed for this compound is its role as an inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. The compound has shown selective inhibition of DPP-IV, which could make it a candidate for diabetes treatment .
Cytotoxic Effects
The cytotoxic potential of purine derivatives is another area of interest. Some studies have suggested that these compounds may induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell signaling pathways associated with cell survival and proliferation. Although direct studies on this specific compound are scarce, related purines have shown promise in cancer therapeutics .
Study 1: DPP-IV Inhibition
A study conducted on structurally similar purine derivatives demonstrated their effectiveness in inhibiting DPP-IV activity in vitro. The results indicated a dose-dependent response, suggesting that modifications to the purine structure could enhance inhibitory potency. This study supports the hypothesis that this compound may exhibit similar or enhanced DPP-IV inhibitory effects .
Study 2: Antimicrobial Screening
In a comparative analysis of various purine derivatives, researchers evaluated the antimicrobial efficacy against a panel of bacterial strains. The findings revealed that certain modifications in the molecular structure led to increased antibacterial activity. While specific data on this compound were not presented, it underscores the potential for this compound to exhibit similar properties .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| DPP-IV Inhibition | Selective inhibition potentially useful for diabetes management |
| Antimicrobial | Potential activity against bacteria and fungi based on structural similarities |
| Cytotoxicity | Possible induction of apoptosis in cancer cells based on related compounds |
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Observations :
- The 3-bromobenzyl group in the target compound may enhance receptor binding compared to smaller alkyl groups (e.g., ethyl) due to increased π-π stacking and hydrophobic interactions.
- Methyl or tert-butyl substituents (e.g., VU0071063) optimize selectivity for specific targets (e.g., KATP channels), suggesting bromine’s bulk could fine-tune selectivity in similar pathways .
Substituent Variations at the 8-Position
The 8-position is critical for modulating receptor affinity and selectivity:
Key Observations :
- The azepan-1-yl group’s larger size and flexibility may improve binding to receptors with deeper hydrophobic pockets compared to rigid piperazine or chloro substituents.
- Piperazine derivatives (e.g., compound 11) show strong 5-HT receptor activity, suggesting the target compound’s azepan-1-yl group could retain or modify this profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
